molecular formula C13H23BO3 B14085677 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane

Cat. No.: B14085677
M. Wt: 238.13 g/mol
InChI Key: XDURUUIIAQVAMD-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the molecule can impart unique reactivity and stability, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions may include the use of a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in substitution reactions, where the boron center is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions can include boronic acids, borates, borohydrides, and various substituted boron-containing compounds. These products can be valuable intermediates in organic synthesis.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane involves its reactivity at the boron center. The boron atom can interact with various nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing organic molecules such as:

    Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups.

    Boronate esters: Compounds with a boron atom bonded to two alkoxy groups.

    Borohydrides: Compounds with a boron atom bonded to hydrogen atoms.

Uniqueness

4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a boron center and an oxepane ring. This combination can impart unique reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3

InChI Key

XDURUUIIAQVAMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2

Origin of Product

United States

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